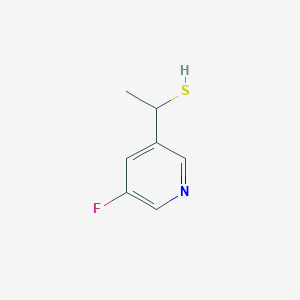
1-(5-Fluoropyridin-3-yl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyridin-3-yl)ethane-1-thiol is a chemical compound with the molecular formula C₇H₈FNS and a molecular weight of 157.21 g/mol . This compound features a fluorine atom attached to a pyridine ring, which is further connected to an ethanethiol group. The presence of fluorine in the pyridine ring imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-(5-Fluoropyridin-3-yl)ethane-1-thiol can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. The selective introduction of fluorine into the pyridine ring can be challenging due to the electron-withdrawing nature of the fluorine atom . Various synthetic routes, including the Balz-Schiemann reaction and the Umemoto reaction, have been employed to achieve this . Industrial production methods often involve the use of fluorinating agents and catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(5-Fluoropyridin-3-yl)ethane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(5-Fluoropyridin-3-yl)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoropyridin-3-yl)ethane-1-thiol involves its interaction with various molecular targets. The fluorine atom’s electron-withdrawing nature affects the compound’s reactivity and binding affinity to biological targets. This can influence enzyme activity, receptor binding, and other molecular interactions . The pathways involved often include metabolic processes where the compound acts as a substrate or inhibitor .
Comparación Con Compuestos Similares
1-(5-Fluoropyridin-3-yl)ethane-1-thiol can be compared with other fluorinated pyridine derivatives, such as 1-(5-Fluoropyridin-3-yl)ethanone and 1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-one . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the thiol group in this compound imparts unique properties, such as its ability to form disulfide bonds and its reactivity towards nucleophiles .
Propiedades
Fórmula molecular |
C7H8FNS |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1-(5-fluoropyridin-3-yl)ethanethiol |
InChI |
InChI=1S/C7H8FNS/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3 |
Clave InChI |
IEGLZWCXOAUKPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CN=C1)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



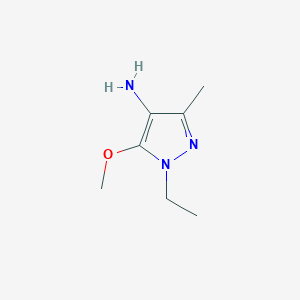
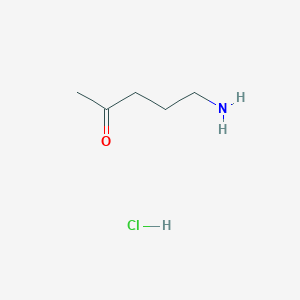
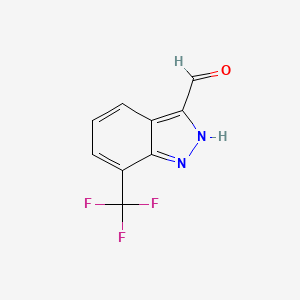
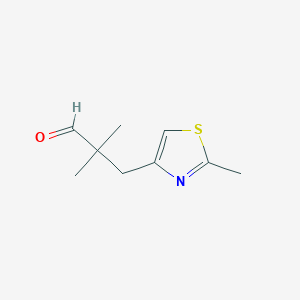
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13316333.png)
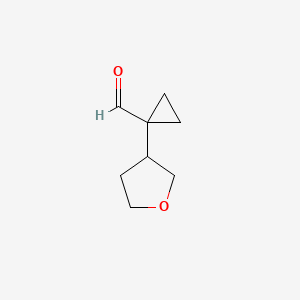
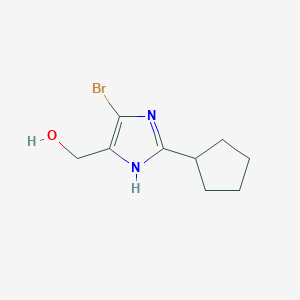

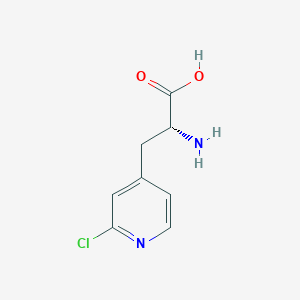
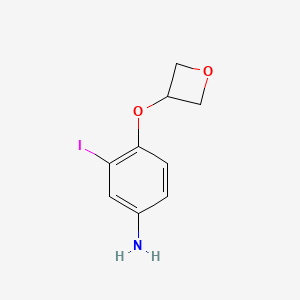
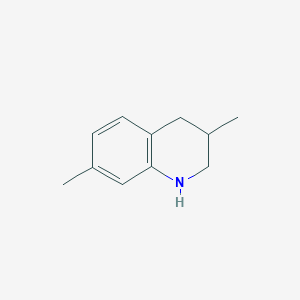
![5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13316390.png)

